molecular formula C10H8N2 B11919648 5,8-Ethanoquinoxaline CAS No. 474649-33-7

5,8-Ethanoquinoxaline

Cat. No.: B11919648
CAS No.: 474649-33-7
M. Wt: 156.18 g/mol
InChI Key: OBTIXJADCIOKRJ-UHFFFAOYSA-N
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Description

5,8-Ethanoquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological and industrial applications. The structure of this compound consists of a fused benzene and pyrazine ring, with an ethano bridge connecting the 5th and 8th positions of the quinoxaline ring. This unique structure imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Ethanoquinoxaline typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid, which leads to the formation of the quinoxaline ring. The ethano bridge can be introduced through subsequent cyclization reactions involving appropriate reagents and catalysts .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste. Catalysts like indium chloride and stannic chloride have been reported to facilitate the cyclization process, making the synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5,8-Ethanoquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline dioxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its dihydro form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Scientific Research Applications

5,8-Ethanoquinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and malaria.

    Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors .

Mechanism of Action

The mechanism of action of 5,8-Ethanoquinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The pathways involved include the activation of caspases and the generation of reactive oxygen species .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the ethano bridge.

    Quinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.

    Cinnoline: An isomer of quinoxaline with nitrogen atoms at different positions.

Uniqueness of 5,8-Ethanoquinoxaline: The presence of the ethano bridge in this compound imparts unique steric and electronic properties, making it more rigid and less prone to conformational changes compared to its analogs. This rigidity can enhance its binding affinity to biological targets and improve its stability under various conditions .

Properties

CAS No.

474649-33-7

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3,6-diazatricyclo[6.2.2.02,7]dodeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C10H8N2/c1-2-8-4-3-7(1)9-10(8)12-6-5-11-9/h1-2,5-6H,3-4H2

InChI Key

OBTIXJADCIOKRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1C=C2)N=CC=N3

Origin of Product

United States

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